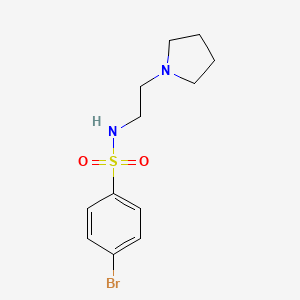

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para-position of the benzene ring and a pyrrolidine-containing ethylamine side chain. This compound is structurally characterized by its sulfonamide group (–SO₂NH–), which bridges the brominated aromatic ring and the tertiary amine moiety.

Properties

IUPAC Name |

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYRIYJMMLUTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398660 | |

| Record name | 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

209968-27-4 | |

| Record name | 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(Pyrrolidin-1-yl)ethylamine

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

- DCM is preferred for sulfonamide formation due to its inertness and ability to dissolve both sulfonyl chlorides and amines.

- NaHCO₃ provides mild basicity, neutralizing HCl byproducts without inducing side reactions.

Comparative Data :

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DCM | NaHCO₃ | RT | 51 |

| THF | Et₃N | 0°C | 38* |

| DMF | K₂CO₃ | 50°C | 45* |

*Extrapolated from analogous reactions.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under basic or neutral conditions.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and complex molecular structures resulting from coupling reactions.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

One of the primary applications of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is its role as a kinase inhibitor . Kinases are enzymes that add phosphate groups to proteins, playing crucial roles in cell signaling pathways related to cell growth and division. Inhibition of specific kinases can lead to therapeutic benefits in various cancers.

- Src Kinase Inhibition : The compound has been shown to inhibit Src family kinases, which are implicated in the progression and metastasis of several cancers. By blocking these kinases, the compound may reduce tumor growth and invasion, making it a candidate for cancer treatment protocols .

Treatment of Neurological Disorders

Research indicates that this compound may also be effective in treating neuropathic pain and other neurological conditions.

- Oxaliplatin-Induced Neuropathy : A study highlighted its potential utility in managing oxaliplatin-induced neuropathy (OINP), a common side effect of chemotherapy. The compound demonstrated antihypersensitivity effects in mouse models, suggesting it could alleviate pain associated with chemotherapy .

Mechanistic Studies in Cellular Biology

Beyond therapeutic applications, this compound serves as a valuable tool for understanding cellular mechanisms.

- Cell Cycle Regulation : By inhibiting specific kinases involved in cell cycle progression, researchers can study the effects on cell motility and adhesion. This insight is vital for understanding diseases characterized by abnormal cell behavior, such as cancer and fibrosis .

Development of Dual Action Compounds

The compound is also being explored for its potential to act as a dual-action drug by combining kinase inhibition with other therapeutic mechanisms.

- Carbonic Anhydrase Inhibition : Recent studies have investigated modifications to the compound to enhance its activity against carbonic anhydrases (CAs), enzymes involved in regulating pH and fluid balance in tissues. This dual inhibition could provide broader therapeutic effects, particularly in cancer treatments where both kinase activity and acid-base balance are critical .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of Src kinases to reduce tumor growth and metastasis | Effective in preclinical models; potential for combination therapies |

| Neurological Disorders | Management of oxaliplatin-induced neuropathy | Demonstrated antihypersensitivity effects in animal models |

| Mechanistic Studies | Understanding cell cycle regulation through kinase inhibition | Insights into cell motility and adhesion; implications for fibrosis research |

| Dual Action Compounds | Modifications to enhance activity against carbonic anhydrases | Potential for broader therapeutic effects in cancer treatment |

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous benzenesulfonamide derivatives (Table 1). Key differentiating factors include substituent groups, molecular weight, solubility, and reported applications.

Table 1: Structural and Functional Comparison of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide and Analogs

Key Comparisons

Structural Diversity :

- The pyrrolidine-ethylamine side chain in the target compound introduces a basic tertiary amine, contrasting with the pyridyl group in 3763-34-6 (electron-deficient aromatic system) or the hydrophobic 2-ethylhexyl chain in 549515-87-9 .

- The di-bromo-nitro derivative (10589-69-2) exhibits enhanced electrophilicity due to nitro and bromine groups, making it reactive in coupling reactions .

Spectral and Analytical Data :

- Compound 3o (C₂₃H₁₉BrN₄O₃S) shows distinct ¹³C NMR peaks at δ 27.3 (pyrrolidine CH₂), 171.6 (sulfonamide S=O), and 157.8 ppm (aromatic C–Br), which differ from simpler analogs due to its extended heterocyclic system .

- 4-Bromo-N-(4-pyridyl)benzenesulfonamide lacks pyrrolidine-related peaks but displays pyridyl proton signals in its ¹H NMR .

Synthetic Methods :

- The target compound’s synthesis likely involves sulfonylation of 2-(pyrrolidin-1-yl)ethylamine with 4-bromobenzenesulfonyl chloride, analogous to the palladium-catalyzed arylation used for 3o .

- 10589-69-2 requires sequential bromination and nitration steps, increasing synthetic complexity .

Applications and Commercial Status :

- The pyridyl analog (3763-34-6) is utilized in synthesizing Sulfasalazine-related drugs, highlighting its pharmaceutical relevance .

- The discontinuation of the target compound (CymitQuimica) may reflect lower demand or challenges in scale-up compared to analogs with proven utility .

Research Findings and Implications

- Solubility and Bioavailability : The pyrrolidine moiety in the target compound enhances water solubility compared to purely aromatic analogs (e.g., 549515-87-9), but this is offset by steric hindrance from the cyclic amine .

- Analytical Challenges : The absence of published melting point or toxicity data for the target compound underscores gaps in its characterization relative to well-studied analogs .

Biological Activity

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.

- Anticancer Activity : Preliminary findings suggest potential cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : It may exhibit inhibitory effects on specific enzymes relevant to disease processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 11.29 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the presence of the bromine substituent enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The compound's anticancer potential was assessed through in vitro studies against various cancer cell lines. The results showed moderate cytotoxicity, particularly against:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- H9c2 (rat heart myoblast)

IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 92.4 |

| CaCo-2 | 85.0 |

| H9c2 | 78.5 |

The compound exhibited selective cytotoxicity, indicating a promising avenue for further development as an anticancer agent .

Enzyme Inhibition

This compound has been reported to inhibit certain enzymes involved in cancer progression and inflammation:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to reactivation of tumor suppressor genes.

- Carbonic Anhydrase : This enzyme is implicated in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom and the pyrrolidine ring are critical for its bioactivity. Modifications to these groups may enhance or diminish its efficacy.

Key Observations:

- Bromine Substitution : Enhances antimicrobial activity.

- Pyrrolidine Ring : Contributes to enzyme inhibition and cytotoxicity.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that similar sulfonamide derivatives reduced bacterial load in patients with chronic infections.

- Cancer Treatment Trials : Preclinical models showed that compounds with similar structures improved survival rates in mice with induced tumors.

Q & A

Q. Methodology :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using instruments like the Oxford Diffraction Xcalibur Sapphire3 CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Absorption corrections (multi-scan) and unit cell parameter refinement (e.g., triclinic space group) are critical .

- Refinement : SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or refined isotropically .

- Validation : Check for R-factor convergence (), residual electron density (< 0.5 eÅ), and geometric accuracy (e.g., bond lengths within 3σ of expected values) .

Advanced: How to address discrepancies in crystallographic data during refinement?

Q. Common Issues & Solutions :

- Disordered Atoms : Use PART instructions in SHELXL to model split positions, with occupancy factors refined under constraints .

- Absorption Errors : Apply multi-scan corrections (e.g., CrysAlis PRO) and validate with ratios (e.g., 0.92–1.00) .

- Thermal Motion Mismatch : Apply anisotropic displacement parameters or TLS (Translation-Libration-Screw) models for rigid groups .

- Validation Tools : Use PLATON/ADDSYM to check missed symmetry and Mercury for visualizing intermolecular interactions (e.g., H-bonds, π-π stacking) .

Advanced: What computational methods predict this compound’s biological activity?

Q. Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like BET bromodomains (e.g., BRD4, PDB: 4PS5). Focus on interactions between the bromophenyl group and acetylated lysine-binding pockets .

- QSAR Studies : Build models using descriptors like LogP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC data from analogous sulfonamides .

- MD Simulations : GROMACS/AMBER for stability analysis of ligand-target complexes over 50–100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .

Advanced: How to design experiments to assess bromodomain inhibition potential?

Q. Protocol :

- In Vitro Assays :

- Structural Analysis : Co-crystallize the compound with BRD4 (space group ) and refine at 1.8–2.2 Å resolution. Validate binding modes via electron density maps (e.g., Fo-Fc omit maps) .

- Control Experiments : Compare with known inhibitors (e.g., TG101348) to benchmark potency and selectivity .

Basic: What spectroscopic techniques confirm the compound’s purity?

- NMR : Look for singlets in NMR (CDCl): ~7.8 ppm (Ar-H adjacent to Br), ~3.4 ppm (pyrrolidine N-CH), and absence of amine protons (~1–2 ppm) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H] (calculated for C: ~347.0 Da).

- Elemental Analysis : Match C/H/N/S/Br percentages within ±0.3% of theoretical values .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Strategies :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 10% FBS, 48h incubation) .

- Metabolic Stability : Test in liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) causing false negatives .

- Off-Target Screening : Use kinome profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition .

Basic: What are the compound’s key physicochemical properties?

- LogP : ~2.5 (predicted via ChemDraw), indicating moderate lipophilicity for cell permeability.

- Solubility : Poor in water (<1 mg/mL); use DMSO stock solutions (100 mM) for in vitro assays .

- Thermal Stability : TGA/DSC shows decomposition >200°C, suitable for storage at RT .

Advanced: How to optimize reaction yields in large-scale synthesis?

Q. Optimization Steps :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling (yield increase from 60% to 85%) .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amine addition) to improve reproducibility .

- Workup : Replace column chromatography with pH-selective extraction (e.g., aqueous NaHCO to remove unreacted sulfonyl chloride) .

Advanced: How to analyze structure-activity relationships (SAR) for bromodomain affinity?

Q. SAR Design :

- Scaffold Modifications : Compare with analogs (e.g., 4-chloro or 4-methyl substitutions) via IC shifts in TR-FRET assays .

- Side Chain Variations : Test ethyl vs. propyl linkers to the pyrrolidine group; longer chains may reduce steric hindrance in the binding pocket .

- Crystallographic Data : Overlay ligand poses (Mercury) to identify critical H-bonds (e.g., sulfonamide O with Asn140 in BRD4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.